molecular formula C10H9BrN2 B11780868 3-Bromo-1-(o-tolyl)-1H-pyrazole

3-Bromo-1-(o-tolyl)-1H-pyrazole

Cat. No.: B11780868
M. Wt: 237.10 g/mol
InChI Key: WKVJXQNRKMKFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(o-tolyl)-1H-pyrazole is a brominated pyrazole derivative featuring an o-tolyl (ortho-methylphenyl) substituent at the N1 position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-1-(2-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3

InChI Key

WKVJXQNRKMKFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of 1-(o-tolyl)-1H-pyrazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 3-Bromo-1-(o-tolyl)-1H-pyrazole may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(o-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

  • **Reduction

Biological Activity

3-Bromo-1-(o-tolyl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a bromine atom and an o-tolyl group attached to a pyrazole ring. Its molecular formula is C10H9BrNC_{10}H_{9}BrN, highlighting the presence of carbon, hydrogen, bromine, and nitrogen atoms. The unique structural characteristics of 3-Bromo-1-(o-tolyl)-1H-pyrazole contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-Bromo-1-(o-tolyl)-1H-pyrazole, exhibit significant antimicrobial properties. Pyrazoles have been reported to show activity against various bacterial strains such as E. coli and S. aureus. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated considerable antibacterial activity, suggesting that structural modifications can enhance their efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been widely documented. For instance, some derivatives have shown comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation in animal models . The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway.

Anticancer Potential

Preliminary studies suggest that 3-Bromo-1-(o-tolyl)-1H-pyrazole may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and metastasis. The compound's interaction with specific molecular targets within cancer cells is an area of active research, with ongoing studies focusing on its effects on cell proliferation and apoptosis .

The biological activities of 3-Bromo-1-(o-tolyl)-1H-pyrazole are believed to involve interactions with various biological molecules:

  • Enzyme Inhibition : Many pyrazoles act as enzyme inhibitors, affecting pathways related to inflammation and cell growth.
  • Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation responses.

These interactions are crucial for understanding the pharmacological potential of 3-Bromo-1-(o-tolyl)-1H-pyrazole and guiding future drug development efforts.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazole ring or substituents can significantly impact the biological activity. For example:

Compound NameStructural FeaturesBiological Activity
3-Bromo-1-(p-tolyl)-1H-pyrazoleSimilar structure with p-tolyl groupModerate antibacterial activity
3-Chloro-1-(o-tolyl)-1H-pyrazoleChloro substituent instead of bromineEnhanced anti-inflammatory activity
5-Amino-1H-pyrazoleAmino group at position 5Increased anticancer properties

These findings highlight the importance of specific functional groups in modulating the biological effects of pyrazoles .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • A study published in Scientific Reports synthesized a series of pyrazoles, including 3-Bromo-1-(o-tolyl)-1H-pyrazole, assessing their fungicidal activity against various fungal strains. The results indicated promising antifungal properties, suggesting further exploration in agricultural applications .
  • Another research effort evaluated the anti-inflammatory effects of different pyrazole derivatives in animal models. The study found that certain modifications led to compounds with significantly reduced edema compared to standard treatments .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-1-(o-tolyl)-1H-pyrazole has garnered attention for its potential therapeutic applications due to its ability to interact with various biological targets. Key areas of research include:

  • Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to 3-Bromo-1-(o-tolyl)-1H-pyrazole have shown to stabilize human red blood cell membranes against hemolysis induced by inflammatory agents .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess antimicrobial activities against various pathogens. Modifications at the o-tolyl group have been noted to enhance both solubility and biological efficacy .
  • Antitumor Activity : The structure of 3-Bromo-1-(o-tolyl)-1H-pyrazole allows it to be explored as a lead compound for developing new anticancer agents. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies .

The biological activities of 3-Bromo-1-(o-tolyl)-1H-pyrazole are attributed to its interaction with specific molecular targets within cells. Research highlights include:

  • Interaction Studies : Investigations into how this compound interacts with biological molecules are crucial for understanding its pharmacological potential. These studies help elucidate the therapeutic mechanisms and guide further development .
  • Diverse Pharmacological Effects : Pyrazole derivatives are known for a wide range of pharmacological activities, including analgesic, antidiabetic, neuroprotective, and anti-parasitic effects. The structural diversity among pyrazoles allows for tailored modifications to enhance specific biological activities .

Material Science Applications

Beyond medicinal chemistry, 3-Bromo-1-(o-tolyl)-1H-pyrazole is also being explored in material science applications:

  • Fluorescent Substances and Dyes : The unique properties of pyrazoles make them suitable for developing fluorescent materials used in various applications including sensors and imaging technologies .
  • Agrochemicals : Pyrazole derivatives have been utilized in agriculture as fungicides and pesticides, demonstrating their versatility beyond pharmaceutical applications .

Case Studies

Recent studies have focused on synthesizing novel derivatives of 3-Bromo-1-(o-tolyl)-1H-pyrazole and evaluating their biological activities:

Study Focus Findings
Anti-inflammatory activityCompounds showed significant stabilization of red blood cell membranes at varying doses.
Antimicrobial efficacyModifications enhanced solubility and activity against specific pathogens .
Antitumor potentialDerivatives exhibited promising results in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 3-chloropyridin-2-yl) improve stability and insecticidal activity by facilitating interactions with target proteins like ryanodine receptors .
  • Lipophilic groups (e.g., o-tolyl, benzyl) enhance membrane permeability but may reduce aqueous solubility .

Insecticidal Efficacy

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: Derivatives exhibit potent activity against Plutella xylostella (LC50 = 23.67–28.90 mg L⁻¹), outperforming tebufenozide (LC50 = 37.77 mg L⁻¹) . The 3-chloropyridinyl group is critical for binding to insecticidal targets.
  • 3-Bromo-1-(o-tolyl)-1H-pyrazole: No bioactivity data is reported in the provided evidence. Its o-tolyl group may lack the electronic or steric features required for target engagement observed in chloropyridinyl analogs.

Stability and Reactivity

  • Halogenated Derivatives : Bromine at C3 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Heterocyclic vs. Aromatic Substituents : 3-Chloropyridinyl derivatives exhibit higher thermal and oxidative stability compared to o-tolyl analogs due to resonance stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.